molecular formula C25H18FNOS B2487197 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-78-0

4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2487197
CAS No.: 866133-78-0
M. Wt: 399.48
InChI Key: MZTMGGJAVFWMKH-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic routes often include:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethenyl group to an ethyl group.

Scientific Research Applications

4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can be compared with similar compounds such as:

    4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline: This compound has a similar structure but with a different fluorophenyl position, affecting its chemical properties and applications.

    4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline:

Properties

IUPAC Name

4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNOS/c26-21-11-5-4-7-17(21)13-14-22-19-15-16-29-25(19)20-10-6-12-23(24(20)27-22)28-18-8-2-1-3-9-18/h1-14H,15-16H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTMGGJAVFWMKH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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